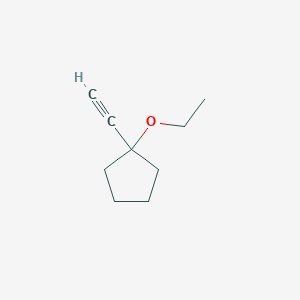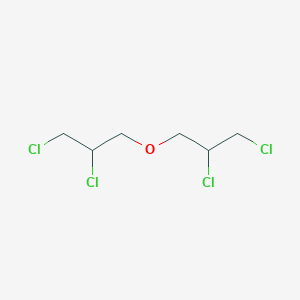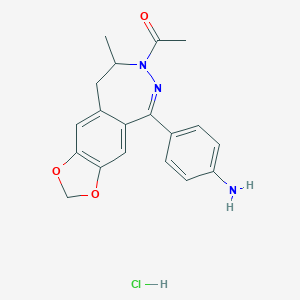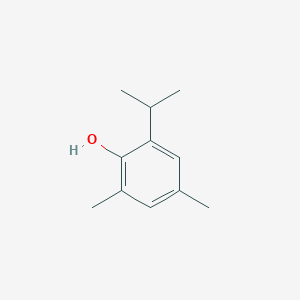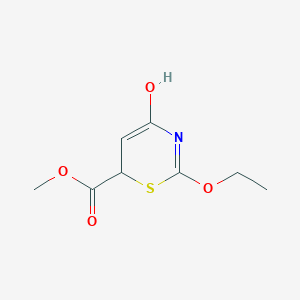
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate, also known as METC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazine derivative with a carboxylate group and an ethoxy-hydroxy substituent. This compound has been synthesized using different methods, and its biological activity has been studied in vitro and in vivo.
作用機序
The mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood. However, it has been suggested that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls or by interfering with bacterial DNA replication. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may inhibit the proliferation of cancer cells by inducing apoptosis or by inhibiting cell cycle progression. The antioxidant activity of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may be due to its ability to scavenge free radicals and to inhibit lipid peroxidation.
生化学的および生理学的効果
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to have both biochemical and physiological effects. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These enzymes are involved in various physiological processes, including neurotransmission, melanin synthesis, and carbohydrate metabolism. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These cytokines play a role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to working with methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. For example, its solubility in water is limited, which may affect its bioavailability and limit its use in certain applications. In addition, the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. First, further studies are needed to elucidate the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. This will help to identify potential targets for drug development and to optimize its use in various applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in vivo. This will help to determine its bioavailability, toxicity, and efficacy in animal models. Third, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in combination with other drugs or therapies. This may enhance its efficacy and reduce its toxicity. Finally, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in the treatment of other diseases, such as neurodegenerative diseases and diabetes.
合成法
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been synthesized using various methods, including the reaction of ethyl 2-bromoacetate with thiourea followed by cyclization with sodium ethoxide, and the reaction of ethyl 2-chloroacetate with thiourea followed by cyclization with sodium ethoxide. The yield of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate using these methods ranges from 30% to 50%. The purity of the product can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has also been found to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer cells. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
特性
CAS番号 |
129846-99-7 |
|---|---|
製品名 |
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate |
分子式 |
C8H11NO4S |
分子量 |
217.24 g/mol |
IUPAC名 |
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4-5,10H,3H2,1-2H3 |
InChIキー |
BJHYAMVJKPZTKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC(S1)C(=O)OC)O |
正規SMILES |
CCOC1=NC(=CC(S1)C(=O)OC)O |
同義語 |
6H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-4-hydroxy-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



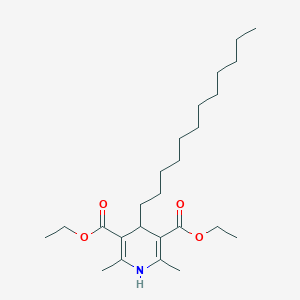
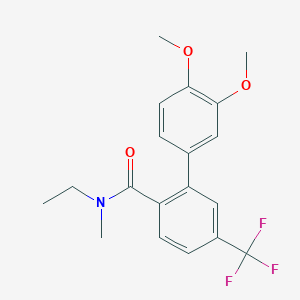
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
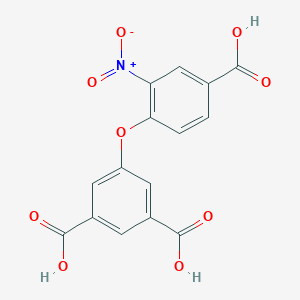
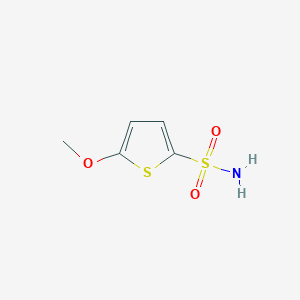
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
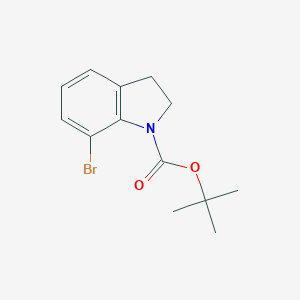
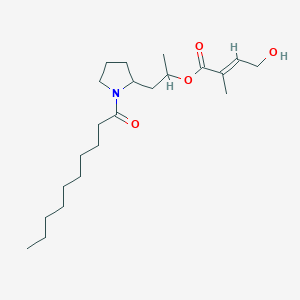
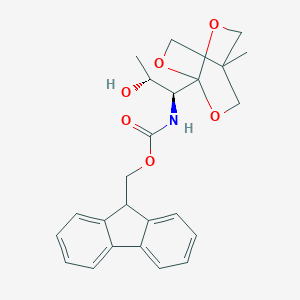
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)
